

Specificity of MM-401 for MLL1: A Technical Guide

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Compound of Interest

Compound Name: MM-401
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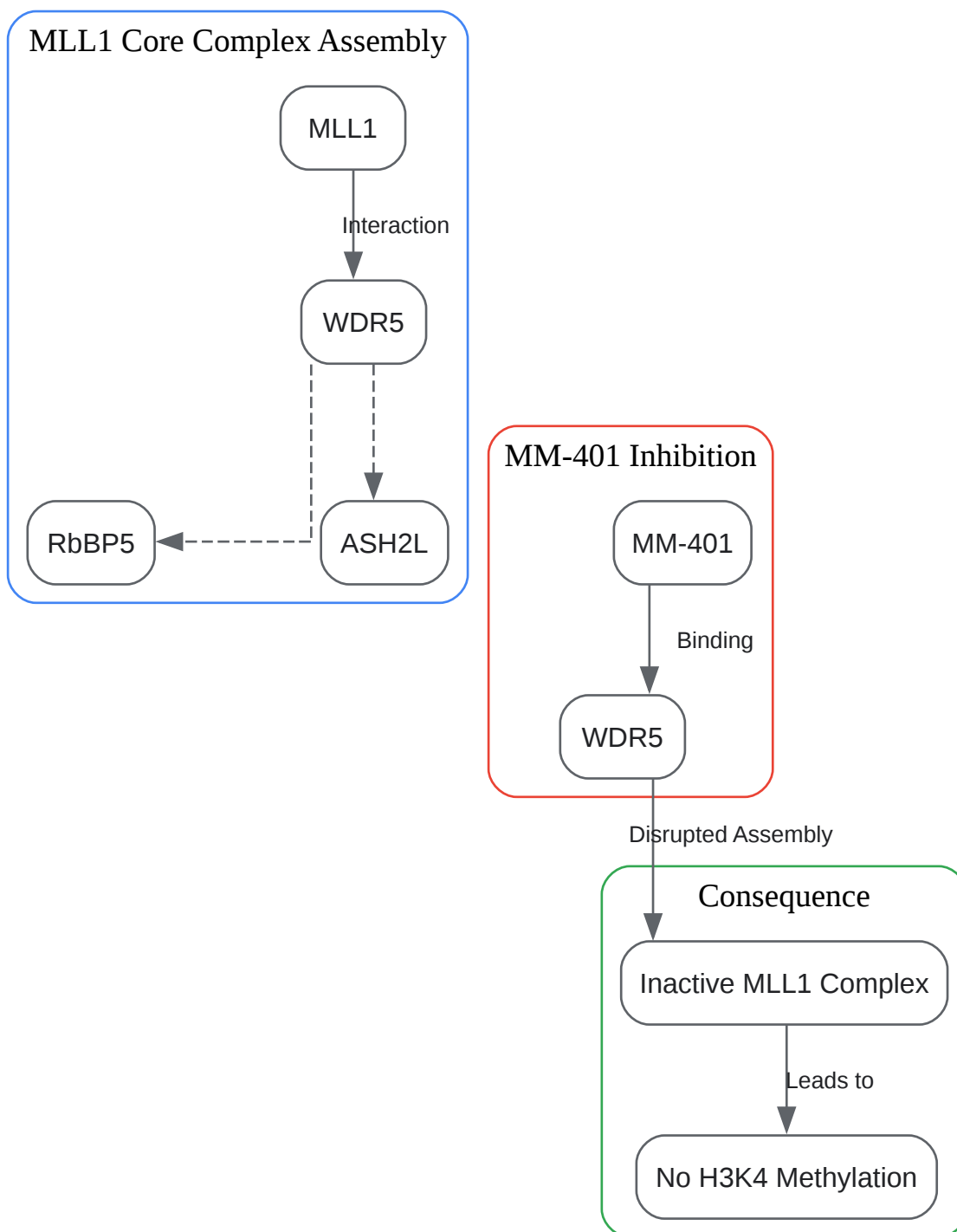
For Researchers, Scientists, and Drug Development Professionals

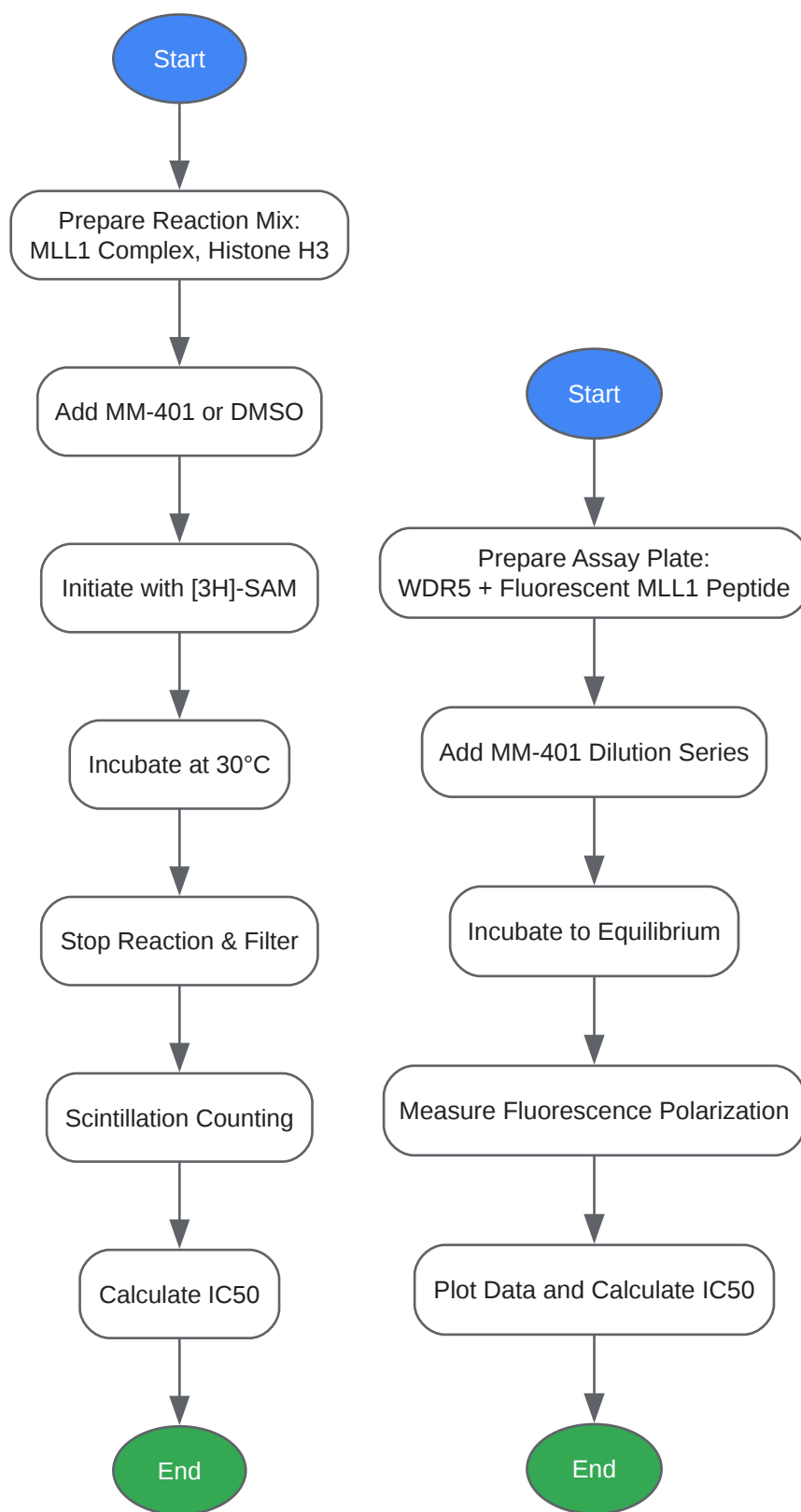
This technical guide provides an in-depth analysis of the specificity of **MM-401**, a potent and selective inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) histone methyltransferase. **MM-401** represents a significant tool in the study of MLL1-driven pathologies, particularly in the context of mixed-lineage leukemia. This document outlines the inhibitor's mechanism of action, presents key quantitative data on its activity, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.

Core Mechanism of Action: Targeting the MLL1-WDR5 Interaction

MM-401 is a peptidomimetic that functions by disrupting the crucial protein-protein interaction between the catalytic subunit of MLL1 and its essential cofactor, WDR5 (WD repeat-containing protein 5).^{[1][2][3]} The MLL1 complex requires the assembly of several core components to achieve its histone H3 lysine 4 (H3K4) methyltransferase activity, and the MLL1-WDR5 interaction is a key scaffolding point for this complex.^{[1][2]} By binding to WDR5, **MM-401** effectively blocks the assembly of the functional MLL1 complex, leading to the inhibition of its

methyltransferase activity.[1][2][3] This targeted disruption is a novel strategy that confers high specificity for MLL1.[4]





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